Dimethandrolone
Description
Historical Development and Investigative Context of 19-Norandrogen Derivatives
The development of Dimethandrolone is rooted in the broader history of 19-nortestosterone derivatives. Nandrolone (B1676933), or 19-nortestosterone, is a naturally occurring androgen that differs from testosterone (B1683101) by the absence of a methyl group at the C19 position. transfemscience.org This structural modification laid the groundwork for the synthesis of a wide array of androgens with varied properties. The scientific pursuit of modifying the testosterone structure aims to create compounds with more desirable therapeutic profiles, such as enhanced anabolic activity, reduced androgenic side effects, or alternative delivery methods. endocrine.org
The development of 19-nortestosterone derivatives was a pivotal step leading to the creation of progestins widely used in hormonal contraceptives. transfemscience.org Scientists have long sought to create synthetic androgens that could offer advantages over native testosterone, such as resistance to aromatization (conversion to estrogen) or altered metabolism by the 5α-reductase enzyme. endocrine.orgnih.gov this compound emerged from this context as a potent synthetic androgen, first described in 1997, and was developed by the Contraceptive Development Branch of the National Institute of Child Health and Human Development. wikipedia.orgiiab.me
Overview of this compound as a Synthetic Androgen
This compound (7α,11β-dimethyl-19-nortestosterone) is a potent synthetic androgen. oup.com As an AAS, it functions as a strong agonist of the androgen receptor (AR). wikipedia.orgiiab.me A key characteristic of DMA is that it is not a substrate for the enzyme 5α-reductase. wikipedia.orgiiab.me This is significant because 5α-reductase converts testosterone into the more potent androgen dihydrotestosterone (B1667394) (DHT), which is associated with a higher risk of conditions like benign prostatic hyperplasia and male pattern baldness. nih.gov The 5α-reduced form of DMA, 5α-dihydrothis compound (5α-DHDMA), is only 30% to 40% as potent as DMA itself, indicating that DMA's androgenic activity is not potentiated in tissues with high 5α-reductase expression. wikipedia.orgiiab.me
Furthermore, DMA is not a substrate for aromatase, the enzyme that converts androgens into estrogens. wikipedia.orgnih.gov Consequently, it is not converted into the potent estrogen 7α,11β-dimethylestradiol and does not exhibit estrogenic activity. wikipedia.org In addition to its androgenic properties, DMA, like other 19-nortestosterone derivatives, is a potent progestogen, meaning it also activates the progesterone (B1679170) receptor. wikipedia.orgiiab.me This dual androgenic and progestational activity gives it potent antigonadotropic effects, which is the basis for its investigation as a male contraceptive. wikipedia.orgoup.com
Prodrug Concept: this compound Undecanoate as a Precursor to Active this compound
This compound Undecanoate (DMAU) is a prodrug of DMA, meaning it is an inactive or less active compound that is metabolized into the active drug within the body. wikipedia.orgsri.com Specifically, DMAU is the 17β-undecanoate ester of DMA. wikipedia.orgoup.com This esterification, the addition of a long-chain fatty acid (undecanoate), enhances the oral bioavailability and slows the clearance of the compound. researchgate.netendocrine.org
When DMAU is administered, endogenous esterases in the body cleave the undecanoate ester bond. researchgate.netfrontiersin.org This process liberates the biologically active DMA, allowing it to exert its effects on the androgen and progesterone receptors. oup.comresearchgate.net The development of an oral formulation like DMAU is a significant step forward, as previous attempts at oral testosterone delivery were hampered by rapid clearance and potential liver inflammation. endocrine.orgfiercebiotech.com DMAU is being investigated for both oral and injectable applications. frontiersin.org
Research Findings on this compound and DMAU
Preclinical and clinical studies have provided valuable insights into the properties and potential of DMA and DMAU.
| Study Type | Key Findings | Reference |
| In Vitro Studies | DMA binds with high affinity to the androgen receptor. | oup.com |
| DMA and other 19-norandrogens exhibit progestational activity. | oup.com | |
| DMA is not aromatized by human aromatase. | nih.gov | |
| Animal Studies | In castrated rats, DMAU demonstrated oral activity and prolonged androgenic effects. | oup.comresearchgate.net |
| DMA was found to be more potent than its 5α-reduced metabolite. | nih.gov | |
| DMAU reversibly suppressed gonadotropins and spermatogenesis in rodents. | frontiersin.org | |
| Human Clinical Trials | Single oral doses of DMAU were well-tolerated and reversibly suppressed LH and testosterone. | nih.gov |
| Daily oral administration of DMAU for 28 days was found to be safe and well-tolerated. | endocrine.orgnih.gov | |
| DMAU demonstrated marked suppression of serum testosterone, LH, and FSH. | nih.gov | |
| The active metabolite, DMA, is primarily metabolized by the UGT2B17 enzyme. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(7R,8R,9S,10R,11S,13S,14S,17S)-17-hydroxy-7,11,13-trimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-11-8-13-9-14(21)4-5-15(13)18-12(2)10-20(3)16(19(11)18)6-7-17(20)22/h9,11-12,15-19,22H,4-8,10H2,1-3H3/t11-,12+,15+,16+,17+,18-,19+,20+/m1/s1 |
InChI Key |
KVIKZOGGZHCGFH-RJMNTABLSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(C[C@@H]3C)C)O |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3C)C)O |
Synonyms |
7A,11B-DMNT 7alpha,11beta-dimethyl-19-nortestosterone dimethandrolone |
Origin of Product |
United States |
Chemical Synthesis and Structure Activity Relationships of Dimethandrolone Derivatives
Synthetic Pathways for Dimethandrolone (DMA)
This compound (DMA), chemically known as 7α,11β-dimethyl-19-nortestosterone, is a synthetic androgen. nih.govoup.com A documented synthetic pathway for DMA begins with the commercially available starting material, adrenosterone. google.com.pg
The synthesis, as outlined in patent literature, involves a multi-step process:
Dienone Formation : Adrenosterone is first treated with acidic 2,3-dichloro-5,6-dicyanoquinone (DDQ) to form a Δ-4,6-dienone compound. google.com.pg
Conjugate Methylation : The resulting dienone undergoes conjugate methylation to introduce the methyl group at the 7α position. google.com.pg
Dehydrogenation : The 7α-methyl compound is then treated with DDQ again, this time without acid, to create a Δ-1,4-diene. google.com.pg
Ketalization and Reduction : A standard ketalization reaction protects the ketone at the 17-position, which is subsequently reduced to an 11β-alcohol using lithium tri-t-butoxyaluminum hydride. google.com.pg
Aromatization and Methylation : The A-ring is aromatized, and the resulting phenolic group is methylated. google.com.pg
Birch Reduction : The subsequent intermediate undergoes a Birch reduction. The resulting dienol ether is then hydrolyzed by acid treatment to yield the final product, 7α,11β-dimethyl-19-nortestosterone (this compound). google.com.pg
Esterification Chemistry and Derivatization for Undecanoate Prodrug (DMAU) Formation
To improve its oral bioavailability, this compound is formulated as a prodrug, this compound undecanoate (DMAU). oup.comfrontiersin.org DMAU is the 17β-undecanoate ester of DMA. oup.comnih.gov
The formation of DMAU involves the esterification of the 17β-hydroxyl group of this compound with undecanoic acid. evitachem.com This chemical reaction typically requires the use of coupling agents or catalysts to facilitate the formation of the ester bond. evitachem.com Patent documents describe the synthesis of the undecanoate by esterifying the parent compound, DMA. google.com
Once administered, the long-chain undecanoate ester increases the lymphatic absorption of the compound, and the ester bond is cleaved by endogenous esterase enzymes in the body to release the biologically active androgen, this compound. evitachem.comresearchgate.netsri.com This prodrug strategy circumvents the rapid first-pass metabolism that the active steroid would otherwise undergo. nih.gov
Structure-Activity Relationships (SAR) in 19-Norandrogen Scaffolds
This compound belongs to the 19-norandrogen class of steroids, which are derivatives of nandrolone (B1676933) (19-nortestosterone). nih.gov The structure-activity relationships (SAR) for this class have been extensively studied to optimize anabolic and androgenic effects.
Key structural features that influence activity in the 19-norandrogen scaffold include:
Removal of the C19-Methyl Group : The defining feature of this class is the absence of the C19-methyl group found in testosterone (B1683101). This modification generally leads to a reduction in androgenic activity while retaining potent anabolic activity. nih.govbrainscape.com
17β-Hydroxyl Group : This group is considered essential for the interaction between the steroid and the androgen receptor. nih.gov Esterification at this position, as seen in DMAU, creates a prodrug with increased lipophilicity. wikipedia.org
Aromatization : Unlike testosterone, many 19-norandrogens are poor substrates for the aromatase enzyme, meaning they are not readily converted to estrogens. nih.govdiva-portal.org
Influence of Methyl Group Substitutions on Biological Activity
The specific biological profile of this compound is heavily influenced by its two methyl group substitutions on the 19-nortestosterone framework.
7α-Methyl Group : The addition of a methyl group at the 7α-position is known to significantly increase both androgenic and anabolic potency. researchgate.net A crucial effect of this substitution is the prevention of 5α-reduction. researchgate.netnih.gov This is significant because the 5α-reduced metabolites of some androgens can have different activity profiles.
11β-Methyl Group : The presence of a methyl group at the 11β-position completely impedes the aromatization of the A-ring. nih.gov This structural feature prevents the conversion of DMA into estrogenic metabolites. nih.govnih.gov
| Substitution | Effect on Biological Activity | Reference |
| 7α-Methyl | Increases androgenic and anabolic potency; prevents 5α-reduction. | researchgate.netnih.gov |
| 11β-Methyl | Completely blocks enzymatic aromatization to estrogens. | nih.gov |
Analysis of Stereoisomerism and Androgenic Potency
The spatial orientation, or stereoisomerism, of the methyl groups on the steroid scaffold is critical to the biological potency of this compound.
Research has demonstrated that the α-configuration of the methyl groups at both the 7 and 11 positions is essential for high androgenic activity.
C7-Position : Studies comparing 7α-methylated androgens with their 7β-methyl counterparts have shown that the 7α-configuration leads to significantly higher binding affinity for the androgen receptor and greater androgenic potency. researchgate.net Substitution with a 7β-methyl group results in a marked decrease in binding affinity. researchgate.net
C11-Position : The stereoisomer of DMA with an 11α-methyl group (7α,11α-dimethyl-19-NT) is considerably less active as an androgen compared to DMA, which possesses the 11β-methyl group. oup.comoup.com This less active stereoisomer also demonstrates very low binding affinity for both the androgen and progesterone (B1679170) receptors. oup.comoup.com
| Compound | Stereochemistry | Androgenic Potency | Receptor Affinity | Reference |
| This compound (DMA) | 7α-methyl, 11β-methyl | Potent | High | oup.comoup.com |
| 11α-methyl stereoisomer | 7α-methyl, 11α-methyl | Considerably less active | Very low | oup.comoup.com |
| 7β-methyl derivative | 7β-methyl | Decreased potency | 8-fold lower than 7α | researchgate.net |
Comparative Analysis with Structurally Related 19-Norandrogens (e.g., 11β-Methyl-19-Nortestosterone)
A comparative analysis between this compound (DMA) and the closely related compound 11β-methyl-19-nortestosterone (11β-MNT) highlights the specific contribution of the 7α-methyl group. nih.govwikipedia.org Both are potent androgens with progestational activity, and both are non-aromatizable due to the shared 11β-methyl group. nih.govnih.gov
The primary structural difference is that DMA possesses both a 7α- and an 11β-methyl group, whereas 11β-MNT only has the 11β-methyl group. oup.commdpi.com This single structural difference leads to distinct metabolic profiles and potencies.
Studies have shown that DMA does not require 5α-reduction to exert its maximal androgenic effects. nih.govnih.gov In fact, its 5α-reduced metabolite, 5α-dihydrothis compound (5α-DHDMA), is only 30-40% as potent as DMA itself. nih.govnih.gov In stark contrast, the 5α-reduced metabolite of 11β-MNT (5α-DHMNT) is four to eight times more potent than its parent compound. nih.govwikipedia.org However, further studies suggest that 5α-reduction is not a prerequisite for the androgenic activity of 11β-MNT either. wikipedia.org
| Feature | This compound (DMA) | 11β-Methyl-19-Nortestosterone (11β-MNT) | Reference |
| Chemical Name | 7α,11β-dimethyl-19-nortestosterone | 11β-methyl-19-nortestosterone | nih.govwikipedia.org |
| Methyl Groups | 7α, 11β | 11β | oup.commdpi.com |
| Aromatization | No (blocked by 11β-methyl) | No (blocked by 11β-methyl) | nih.govnih.gov |
| 5α-Reduction | Not required for maximal activity | Not required for maximal activity | nih.govwikipedia.org |
| Potency of 5α-Reduced Metabolite | Less potent than parent compound | 4-8x more potent than parent compound | nih.govwikipedia.orgnih.gov |
| Receptor Binding | High affinity for Androgen and Progesterone Receptors | High affinity for Androgen and Progesterone Receptors | oup.comoup.com |
Preclinical Pharmacological Characterization and Receptor Biology of Dimethandrolone
Androgen Receptor (AR) Interactions and Functional Modulation
Dimethandrolone is a potent agonist of the androgen receptor (AR). wikipedia.orgiiab.me Its activity is a result of direct binding and activation of the AR, initiating downstream signaling pathways.
In Vitro Receptor Binding Affinity and Specificity
Studies have demonstrated that this compound binds to the recombinant rat androgen receptor with high affinity. oup.comnih.gov In vitro receptor binding studies have shown that the relative binding affinity of DMA is 400% that of testosterone (B1683101) at the androgen receptor. nih.govresearchgate.net DMA, along with other 19-norandrogens and C-19 androgens, exhibited high-affinity binding to the recombinant rat AR ligand-binding domain. oup.comoup.com The esterified form, this compound undecanoate (DMAU), however, shows very low affinity for the AR, indicating that the ester moiety is not cleaved during in vitro incubation with AR-containing cytosols. oup.com
| Compound | Relative Binding Affinity (%) vs. R1881 |
|---|---|
| This compound (DMA) | 129 ± 7 |
| Testosterone | 33 ± 1 |
| 5α-Dihydrotestosterone (DHT) | 106 ± 11 |
| 7α-methyl-19-nortestosterone (MENT) | 157 ± 11 |
Androgen Receptor-Mediated Transcriptional Activation Studies
In vitro assays have confirmed that this compound is a potent activator of androgen receptor-mediated gene transcription. oup.com In CV-1 cells cotransfected with a human androgen receptor expression vector and a luciferase reporter plasmid, DMA was equipotent with other 19-norandrogens and C-19 androgens in stimulating luciferase activity, with an EC50 value in the range of 10⁻¹⁰ to 10⁻⁹ M. oup.comnih.gov This demonstrates its efficacy in initiating the transcriptional activities characteristic of androgens.
Progesterone (B1679170) Receptor (PR) Interactions and Progestational Activity
In addition to its androgenic properties, this compound also interacts with the progesterone receptor (PR), exhibiting progestational activity. wikipedia.orgiiab.me
In Vitro Receptor Binding Affinity and Selectivity
This compound and related 19-norandrogens have been shown to bind with high affinity to both rabbit and human progesterone receptors (PR-A and PR-B). oup.comnih.gov In contrast, C-19 androgens display low or negligible binding to the PR. oup.comnih.gov The relative binding affinity of DMA has been reported to be 18% that of progesterone at the progesterone receptor. nih.govresearchgate.net The undecanoate ester form, DMAU, demonstrates very low affinity for the PR in vitro. oup.comoup.com
| Compound | Rabbit Uterine PR (% vs. R5020) | rhPR-A (% vs. R5020) | rhPR-B (% vs. R5020) |
|---|---|---|---|
| This compound (DMA) | 113 ± 12 | 132 ± 13 | 121 ± 11 |
| Testosterone | <1 | <1 | <1 |
| Progesterone | 62 ± 5 | 70 ± 3 | 65 ± 4 |
Progesterone Receptor-Mediated Transcriptional Regulation and Cellular Responses
The progestational activity of this compound is further supported by its ability to induce PR-mediated transcription. In T47DCO human breast cancer cells, which are rich in progesterone receptors, DMA stimulated the transcription of a reporter gene to the same degree as the potent progestin R5020 (promegestone), with an EC50 of approximately 10⁻⁹ M. oup.comnih.gov This effect was inhibited by antiprogestins, but only weakly by antiandrogens, confirming the PR-mediated nature of this transcriptional activation. oup.comnih.gov Furthermore, DMA induced endometrial gland arborization in estrogen-primed immature female rabbits, a classic in vivo marker of progestational activity. nih.gov
Absence of Aromatization and 5α-Reduction Pathways
A key feature of this compound's pharmacological profile is its resistance to two major metabolic pathways for androgens: aromatization and 5α-reduction.
This compound is not a substrate for the aromatase enzyme. iiab.me Consequently, it is not converted into the corresponding estrogenic compound, 7α,11β-dimethylestradiol. iiab.me This lack of aromatization means that this compound does not exert estrogenic effects. wikipedia.orgiiab.me
Furthermore, DMA is not metabolized by 5α-reductase. wikipedia.orgiiab.me Studies have shown that the 5α-reduced form of DMA, 5α-dihydrothis compound (5α-DHDMA), is significantly less potent than DMA itself, possessing only 30-40% of the parent compound's androgenic activity. wikipedia.org This indicates that unlike testosterone, which is potentiated by conversion to dihydrotestosterone (B1667394) (DHT) in certain tissues, this compound does not require 5α-reduction for its maximal androgenic effects. wikipedia.orgmedkoo.com This property is thought to potentially reduce the risk of certain androgenic side effects. wikipedia.org
Enzymatic Evaluation with Recombinant Human Aromatase
This compound (DMA) has been evaluated for its potential to be converted into estrogenic compounds by aromatase, a key enzyme in steroid metabolism. Studies utilizing recombinant human aromatase were conducted to determine if DMA and related 19-norandrogens could serve as substrates for this enzyme. nih.gov In these experiments, various C19 androgens (like testosterone and androstenedione) and 19-norandrogens (including DMA and 11β-methyl-19-nortestosterone) were incubated with the enzyme. nih.gov
The results demonstrated that while control compounds like testosterone were substantially converted to their corresponding aromatic A-ring products (estradiol), this compound was not a substrate for aromatase. nih.govwikipedia.orgiiab.me No formation of its corresponding estrogenic metabolite, 7α,11β-dimethylestradiol, was detected. wikipedia.orgiiab.me This lack of aromatization is a significant characteristic, suggesting that DMA's biological effects are not mediated by conversion to potent estrogens. nih.govwikipedia.org
Table 1: Aromatase Activity of this compound and Control Compounds This table summarizes the findings from in vitro studies with recombinant human aromatase.
| Compound | Substrate for Aromatase? | Aromatic Product Formed |
| This compound (DMA) | No | None Detected nih.gov |
| Testosterone (T) | Yes | Estradiol (B170435) (E2) nih.gov |
| Androstenedione (B190577) (AD) | Yes | Estrone (E1) nih.gov |
| 11β-methyl-19-nortestosterone (11β-MNT) | No | None Detected nih.gov |
Implications for Androgenic Potency Independent of 5α-Reductase Activity
The enzyme 5α-reductase plays a critical role in potentiating the androgenic effects of testosterone by converting it to the more potent 5α-dihydrotestosterone (DHT). To understand the pharmacology of this compound, its interaction with this enzyme pathway has been extensively studied. nih.govnih.gov
Unlike testosterone, this compound is not metabolized by 5α-reductase. wikipedia.orgiiab.menih.gov Furthermore, its synthetically created 5α-reduced derivative, 5α-dihydrothis compound (5α-DHDMA), exhibits only 30% to 40% of the androgenic potency of the parent compound, DMA. iiab.menih.gov This indicates that this compound does not rely on 5α-reduction for its maximal activity. nih.govnih.gov
In vivo studies in castrated rats confirmed these findings. When rats were treated with testosterone and a 5α-reductase inhibitor (dutasteride), the weights of androgen-dependent tissues like the ventral prostate (VP) and seminal vesicles (SV) were significantly reduced. However, when rats were treated with this compound and dutasteride, there was no significant effect on the weights of these glands. nih.govnih.gov This demonstrates that the inhibition of 5α-reductase does not diminish the androgenic potency of DMA in vivo, a key distinction from testosterone. nih.govnih.gov
Table 2: Comparative Androgenic Potency of this compound and its 5α-Reduced Metabolite Data derived from in vivo bioassays in castrate rats.
| Compound | Relative Potency (Ventral Prostate Growth) | Dependency on 5α-Reductase for Activity |
| This compound (DMA) | High | No nih.govnih.gov |
| 5α-dihydrothis compound (5α-DHDMA) | 30-40% of DMA's potency | Not applicable |
| Testosterone (T) | Moderate (Potentiated by 5α-reduction) | Yes |
In Vivo Pharmacodynamic Studies in Non-Human Animal Models
Effects on Gonadotropin Suppression in Rodent and Rabbit Models
This compound, primarily through its ester prodrug this compound undecanoate (DMAU), has demonstrated potent antigonadotropic effects in both rodent and rabbit models. oup.comoup.comresearchgate.net Due to its combined androgenic and progestogenic activities, DMAU effectively suppresses the hypothalamic-pituitary-gonadal axis. wikipedia.orgresearchgate.net
In castrated adult male rats, both subcutaneous and oral administration of DMAU resulted in a significant decrease in serum luteinizing hormone (LH) levels. oup.comoup.com A single subcutaneous injection of DMAU led to a prolonged suppression of LH, with levels remaining near undetectable for up to 18 weeks. oup.com Daily oral doses also effectively suppressed LH. oup.comoup.com Similarly, in long-term studies, DMAU suppressed elevated LH and follicle-stimulating hormone (FSH) in castrated rats back to levels comparable to those in intact animals. researchgate.netnih.gov
Studies in rabbits have yielded similar results, showing that orally administered DMAU leads to strong and reversible suppression of gonadotropins. researchgate.netresearchgate.net This consistent suppression of LH and FSH across different animal models underscores the compound's potent central inhibitory effects. researchgate.netresearchgate.net
Table 3: Gonadotropin Suppression by DMAU in Animal Models A summary of findings on the effects of DMAU on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
| Animal Model | Administration Route | Effect on Gonadotropins | Duration of Suppression |
| Castrated Male Rat | Subcutaneous (single dose) | Profound LH suppression oup.comoup.com | Up to 18 weeks oup.com |
| Castrated Male Rat | Oral (daily) | Significant LH suppression oup.comoup.com | Duration of treatment |
| Castrated Male Rat | Subcutaneous (long-term) | Suppression of LH and FSH to intact levels researchgate.netnih.gov | 18 weeks (study duration) |
| Adult Male Rabbit | Oral | Strong suppression of gonadotropins researchgate.netresearchgate.net | Reversible upon cessation |
Impact on Spermatogenesis and Fertility in Animal Models
The potent gonadotropin suppression induced by DMAU translates into significant effects on spermatogenesis and fertility. researchgate.netnih.gov Preclinical studies in both rodents and rabbits have shown that DMAU effectively inhibits sperm production. researchgate.netresearchgate.net
In adult male rabbits, oral administration of DMAU was shown to induce severe oligospermia (a very low sperm count). researchgate.netresearchgate.net Mating trials conducted as part of these studies demonstrated that this state of severe oligospermia was sufficient to render the male rabbits infertile. researchgate.net A crucial finding from this research is that the antispermatogenic effect appears to be completely reversible, with fertility returning to normal levels after the cessation of DMAU administration. researchgate.netresearchgate.net
Interestingly, some studies noted a biphasic effect on spermatogenesis, where very high intratesticular levels of DMA might sustain sperm production, a phenomenon also observed with testosterone. researchgate.net Nonetheless, at appropriate doses, DMAU consistently demonstrates the ability to reversibly suppress spermatogenesis and induce infertility in animal models. researchgate.netnih.govfrontiersin.org
Androgenic Activity Assessment in Castrate Animal Bioassays
The classic castrate rat bioassay is used to determine the androgenic (prostate-stimulating) and anabolic (muscle-stimulating) properties of a compound. In this model, the weights of the ventral prostate (VP), seminal vesicles (SV), and the levator ani (LA) muscle are measured after treatment.
Studies in immature castrated male rats have shown that both DMA and its oral prodrug, DMAU, are potent androgens. oup.comoup.com When administered orally for seven days, DMAU demonstrated greater androgenic and significantly higher anabolic potency compared to the reference standard, methyltestosterone (B1676486). oup.comoup.com Oral DMA was found to be roughly equipotent to methyltestosterone in stimulating ventral prostate weight but was five times more potent in stimulating the levator ani muscle. researchgate.netresearchgate.net
Long-term studies in castrated rats further confirmed these effects. DMAU treatment significantly increased the weights of the prostate, seminal vesicles, and levator ani muscle compared to untreated castrated rats. researchgate.netnih.gov The increases in prostate and seminal vesicle weights in DMAU-treated rats were notably marked, exceeding those of intact control animals by 2.4 to 2.7 times, while the levator ani muscle weight increased approximately 1.5-fold over intact controls. researchgate.netnih.gov
Table 4: Androgenic and Anabolic Activity of DMA/DMAU in Castrated Rats Results from 7-day oral administration bioassays compared to methyltestosterone (MT) and long-term studies.
| Compound | Tissue | Potency/Effect |
| This compound (DMA) | Ventral Prostate (VP) | ~0.98x potency of MT oup.comoup.com |
| Levator Ani (LA) Muscle | ~5.09x potency of MT oup.comoup.com | |
| This compound Undecanoate (DMAU) | Ventral Prostate (VP) | ~2.72x potency of MT oup.comoup.com |
| Levator Ani (LA) Muscle | ~22.39x potency of MT oup.comoup.com | |
| This compound Undecanoate (DMAU) (Long-term) | VP & Seminal Vesicles | 2.4-2.7x weight of intact controls researchgate.netnih.gov |
| Levator Ani (LA) Muscle | ~1.5x weight of intact controls researchgate.netnih.gov |
Skeletal System Modulations in Animal Models
Androgens play a vital role in maintaining skeletal health. Studies in castrated male rats were conducted to assess the long-term effects of DMAU on bone mineral density (BMD). Castration in rats leads to a decrease in BMD, providing a model to test the restorative effects of androgenic compounds. researchgate.netnih.gov
Table 5: Effect of DMAU on Bone Mineral Density (BMD) in Castrated Rats Summary of findings from an 18-week study.
| Treatment Group | Bone Mineral Density (BMD) Compared to Intact Controls |
| Intact (Sham-operated) | Baseline |
| Castrated (Vehicle) | Lower (P < .05) researchgate.netnih.gov |
| Castrated + DMAU | Equivalent (P > .05) researchgate.netnih.gov |
Influence on Body Composition and Lean Mass in Preclinical Studies
Preclinical investigations, primarily in rodent models, have been instrumental in characterizing the effects of this compound (DMA) and its ester prodrug, this compound Undecanoate (DMAU), on body composition. These studies consistently demonstrate its potent anabolic and androgenic properties, highlighting its ability to maintain lean body mass and prevent the accumulation of fat mass, particularly in androgen-deficient states.
In a significant long-term study using castrated (Cx) male rats, the effects of DMAU on body composition were assessed over 16 weeks and compared to intact (sham-operated), vehicle-treated castrated, and testosterone-treated castrated rats. nih.gov Castration is known to induce a loss of lean muscle mass and an increase in fat mass. The study revealed that while castrated rats had a lower percentage of lean body mass compared to intact rats, treatment with DMAU restored the percentage of lean mass to a level equivalent to that of the intact animals. nih.gov
Furthermore, the study showed that the highest percentage of body fat was observed in the castrated control group. nih.govoup.com Treatment with DMAU significantly reduced the percentage of body fat compared to the untreated castrated rats. nih.govoup.com These favorable changes in body composition underscore the compound's androgenic activity. nih.gov In fact, DMAU administered to rats demonstrated beneficial anabolic effects, including the maintenance of lean body mass and the prevention of fat mass accumulation. obgynkey.com
The anabolic activity of DMAU was further evidenced by its effect on the levator ani muscle, a recognized indicator of anabolic action in rats. oup.com In castrated rats treated with DMAU, the weight of the levator ani muscle increased significantly, approximately 1.5-fold compared to intact rats, demonstrating a marked anabolic effect. nih.govresearchgate.net
The table below summarizes the key findings on body composition from a preclinical study in castrated rats.
| Treatment Group | % Lean Body Mass (Compared to Intact) | % Body Fat (Compared to Castrated) | Levator Ani Muscle Weight (Compared to Intact) |
| Castrated (Cx) + Vehicle | Lower | Highest | Decreased |
| Castrated (Cx) + DMAU | Equivalent | Lower | ~1.5-fold Increase |
| Castrated (Cx) + Testosterone | Equivalent | Lower (not statistically significant) | Similar |
Data sourced from studies on castrated male rats. nih.govoup.com
These preclinical findings in animal models established the foundation for further investigation, demonstrating that DMAU supports an androgenic body composition by preserving lean mass and reducing fat accumulation. frontiersin.org
Metabolism and Pharmacokinetics of Dimethandrolone in Preclinical and in Vitro Systems
Prodrug Hydrolysis to Active Metabolite (DMAU to DMA) by Endogenous Esterases
Dimethandrolone undecanoate (DMAU) is an ester prodrug, meaning it is administered in an inactive form and requires metabolic conversion to become pharmacologically active. wikipedia.orgresearchgate.net This conversion is a hydrolytic process where the undecanoate ester chain is cleaved from the parent molecule, yielding the active compound, this compound (DMA). researchgate.netnih.govresearchgate.net This crucial activation step is catalyzed by endogenous carboxylesterases (CES), a family of enzymes responsible for the hydrolysis of a wide variety of ester-containing compounds. nih.govresearchgate.netnih.govd-nb.info
Mammalian carboxylesterases, particularly human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), are key players in the metabolism of many prodrugs, converting them into their active carboxylic acid or alcohol forms. nih.govresearchgate.netmdpi.com In the case of DMAU, the cleavage of the 17β-ester bond by these enzymes liberates DMA, allowing it to interact with its target receptors. researchgate.net
Studies have shown that the efficiency of this hydrolysis can be influenced by the drug's formulation. For instance, early pharmacokinetic studies found that the conversion of DMAU to DMA was limited when administered as a powder, a phenomenon attributed to steric hindrance from the compound's C7α and C11β methyl groups. wikipedia.org However, the hydrolytic conversion was significantly improved when DMAU was delivered in an oil-based or self-emulsifying drug delivery system. wikipedia.org The long-chain undecanoate component is designed to slow the drug's clearance, facilitating a once-daily dosing profile. medscape.com
Identification and Characterization of Major Metabolites of this compound
Once DMA is released from its prodrug form, it undergoes further metabolism. In vitro studies using human hepatocytes have been instrumental in identifying its metabolic products. These experiments revealed the formation of two primary metabolites: a major glucuronidated form and a minor oxidized analog. researchgate.netnih.govnih.govpatsnap.com However, following oral administration in humans, only the major glucuronidated metabolite was detected in systemic circulation, indicating it as the principal metabolic product in vivo. nih.govnih.govpatsnap.com
Glucuronidation as a Primary Biotransformation Pathway
Research has conclusively identified glucuronidation as the major biotransformation and elimination pathway for DMA. nih.govnih.govresearchgate.net This metabolic process involves the conjugation of glucuronic acid to the DMA molecule, which significantly increases its water solubility and facilitates its excretion from the body.
The dominance of this pathway is evidenced by in vivo pharmacokinetic data. After oral administration of DMAU, the serum concentrations of the glucuronidated metabolite, known as DMA-glucuronide (DMA-G), were found to be more than 100-fold higher than the levels of the active parent drug, DMA. nih.govnih.govpatsnap.com Further analysis of the area under the systemic concentration-time profile curve (AUC) showed that the exposure to DMA-G was approximately 135-fold greater than that of DMA, confirming glucuronidation as the primary route of metabolism. researchgate.net In vitro experiments with human hepatocytes also supported this, showing a significantly higher formation of DMA-G compared to the parent compound. nih.gov
Characterization of this compound-Glucuronide (DMA-G)
This compound-glucuronide (DMA-G) is the primary metabolite of this compound. It is formed through the enzymatic addition of a glucuronide moiety to the DMA molecule. nih.gov High-resolution mass spectrometry has been used to characterize this metabolite, identifying its accurate mass-to-charge ratio (m/z) as 479.2639. researchgate.net As the major metabolite, its presence in serum at levels vastly exceeding the parent drug underscores the extensive first-pass metabolism that DMA undergoes following oral administration. nih.govnih.govpatsnap.com
Identification of Minor Metabolites (e.g., Androstenedione (B190577) Analogue)
In addition to the major glucuronide conjugate, in vitro incubation of this compound with human hepatocytes led to the identification of a minor metabolite. researchgate.netnih.govnih.govpatsnap.com This compound was characterized as an androstenedione analogue of DMA, with a mass-to-charge ratio (m/z) of 301.2162. researchgate.net This metabolite results from the oxidation of the DMA molecule. Notably, this androstenedione analogue was not detected in human serum samples following the oral administration of DMAU, suggesting it is either formed in very small quantities or is rapidly cleared and does not reach significant levels in systemic circulation. nih.govresearchgate.net
Enzymatic Pathways of this compound Biotransformation
The biotransformation of this compound is mediated by specific enzyme systems. Research has focused on identifying the particular isoforms responsible for the extensive glucuronidation observed, revealing a key enzyme that plays a dominant role in DMA metabolism.
Primary Involvement of UDP-Glucuronosyltransferase 2B17 (UGT2B17) Isoform
To pinpoint the specific enzymes responsible for the glucuronidation of DMA, a series of in vitro experiments were conducted. A screening panel of 13 clinically relevant UDP-glucuronosyltransferase (UGT) enzymes was tested, which revealed that the UGT2B17 isoform is primarily responsible for the formation of DMA-G. nih.govnih.govpatsnap.comresearchgate.net While a smaller contribution from the UGT1A9 isoform was also noted, the glucuronidation rate catalyzed by UGT2B17 was approximately 10-fold higher than that of UGT1A9. nih.govresearchgate.net
The central role of UGT2B17 was further confirmed in studies using human intestinal and liver microsomes with known UGT2B17 genetic profiles. nih.govnih.gov These experiments demonstrated dramatically higher DMA glucuronidation rates in microsomes from individuals with high UGT2B17 expression compared to those with a gene deletion (null expression). Specifically, the rate was over 200-fold higher in high-expressing intestinal microsomes and over 7-fold higher in high-expressing liver microsomes. nih.govnih.govpatsnap.comresearchgate.net This finding is particularly significant as UGT2B17 is known to be a highly polymorphic enzyme, with a gene deletion frequency ranging from 20% to 80% in different populations. nih.govnih.govpatsnap.com This genetic variability in UGT2B17 activity is a key factor contributing to the observed interindividual variability in DMA pharmacokinetics. nih.govpatsnap.commdpi.com
Data Tables
Table 1: Identified Metabolites of this compound (DMA)
| Metabolite | Type | Detection System | Relative Abundance | Mass-to-Charge Ratio (m/z) |
|---|---|---|---|---|
| This compound-Glucuronide (DMA-G) | Major | Human Hepatocytes & Serum | >100-fold higher than DMA in serum | 479.2639 |
Table 2: UGT Isoforms Involved in DMA Glucuronidation
| UGT Isoform | Role in DMA Glucuronidation | Supporting Evidence |
|---|---|---|
| UGT2B17 | Primary | 10-fold higher activity than UGT1A9 in recombinant systems. >200-fold and >7-fold higher activity in high-expressing human intestinal and liver microsomes, respectively. |
| UGT1A9 | Minor | Metabolizes DMA to DMA-G, but at a significantly lower rate than UGT2B17. |
Contribution of Other UDP-Glucuronosyltransferase Isoforms (e.g., UGT1A9)
The primary metabolic pathway for this compound (DMA) is glucuronidation, which results in the formation of DMA-glucuronide (DMA-G). researchgate.netnih.gov While the UDP-glucuronosyltransferase (UGT) isoform UGT2B17 is the principal enzyme responsible for this conversion, other isoforms also play a role. researchgate.netnih.govpatsnap.com
In vitro screening of thirteen clinically relevant UGT enzymes to determine their capacity to metabolize DMA identified only two active isoforms: UGT2B17 and UGT1A9. nih.govresearchgate.net The contribution of UGT1A9, however, is significantly smaller than that of UGT2B17. researchgate.netnih.gov Studies using recombinant human UGT enzymes have shown that the rate of DMA glucuronidation by rhUGT2B17 is approximately 10-fold higher than that observed in rhUGT1A9 incubations. nih.gov The expression of UGT1A9 in the liver and kidney suggests it may influence DMA metabolism, particularly following administration routes that bypass significant intestinal first-pass metabolism, such as intramuscular injection. researchgate.net
Relative Contribution of UGT Isoforms to DMA Glucuronidation
| UGT Isoform | Relative Contribution | Primary Expression Sites | Reference |
|---|---|---|---|
| UGT2B17 | Major | Intestine, Liver | researchgate.netnih.gov |
| UGT1A9 | Minor | Liver, Kidney | nih.govresearchgate.net |
Pharmacokinetic Profiles of this compound and its Prodrug in Animal Models
The pharmacokinetic properties of this compound (DMA) and its prodrug, this compound undecanoate (DMAU), have been characterized in several preclinical animal models, including rodents and non-human primates. researchgate.netoup.comresearchgate.net These studies provide foundational knowledge regarding the compound's behavior in biological systems.
Absorption Characteristics and Oral Bioavailability in Preclinical Species
Preclinical studies involving oral administration of DMAU in species such as rats, rabbits, and cynomolgus macaques have demonstrated that the compound is absorbed and can exert biological effects. researchgate.netoup.comresearchgate.net However, a significant challenge identified in the development of oral DMAU is its poor and variable oral bioavailability. researchgate.netresearchgate.netresearchgate.net
This variability is largely attributed to extensive intestinal first-pass metabolism. researchgate.netresearchgate.net The active metabolite, DMA, is rapidly metabolized by UGT2B17 in the intestine, which significantly reduces the amount of active compound reaching systemic circulation. researchgate.netnih.govresearchgate.net Preclinical studies have utilized various formulations, including oral aqueous vehicle suspensions, to deliver the compound. researchgate.netnih.gov In castrated animal models, orally administered DMA demonstrated potency in stimulating androgen-sensitive tissues. nih.gov
Summary of Oral Bioavailability Findings in Preclinical Species
| Preclinical Species | Key Finding | Primary Mechanism | Reference |
|---|---|---|---|
| Rats & Rabbits | Demonstrated biological effects after oral administration, implying absorption. | High intestinal first-pass metabolism by UGT2B17 leads to poor and variable bioavailability. | researchgate.netoup.comnih.gov |
| Non-Human Primates (Cynomolgus Macaques) | Oral administration for 9 months was tolerated and showed systemic exposure. | researchgate.net |
Clearance Mechanisms and Half-Life in Non-Human Biological Systems
The primary clearance mechanism for this compound is metabolism via glucuronidation. researchgate.netnih.gov The resulting DMA-glucuronide is the major metabolite identified. researchgate.net The undecanoate ester of the prodrug DMAU is designed to slow its clearance. nih.gov
Pharmacokinetic studies in non-human primates have provided significant insights into the compound's long-acting potential. researchgate.net Following intramuscular (IM) injection of DMAU in macaques, a very slow clearance and a prolonged half-life were observed. researchgate.net This is attributed to a "depot effect," where a reservoir of the non-circulating prodrug remains at the injection site and is slowly hydrolyzed by esterases to release the active DMA into circulation. researchgate.net In one study, serum concentrations of DMA were detectable for over 500 days after repeat IM injections. researchgate.net Despite this long duration, the effects were reversible, with indicators of fertility returning to baseline during the recovery period, confirming eventual clearance of the compound from the system. researchgate.net
Pharmacokinetic Clearance Parameters in Non-Human Primates
| Species | Administration Route | Key Clearance Characteristic | Reference |
|---|---|---|---|
| Cynomolgus & Rhesus Macaques | Intramuscular (IM) Injection | Very slow clearance due to a depot effect; DMA detectable for >500 days post-injection. | researchgate.net |
| Cynomolgus Macaques | Oral | Subject to significant first-pass metabolism, which is a key component of its clearance after oral dosing. | researchgate.net |
Advanced Analytical Methodologies in Dimethandrolone Research
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Metabolite Identification and Profiling
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) stands as a cornerstone in the elucidation of Dimethandrolone's metabolic pathways. nih.govmdpi.comanimbiosci.org This powerful technique combines the separation capabilities of liquid chromatography with the precise mass measurement of high-resolution mass spectrometry, enabling the identification and profiling of metabolites in complex biological samples. mdpi.comanimbiosci.org
Research utilizing LC-HRMS has been instrumental in characterizing the in vitro and in vivo metabolism of this compound (DMA). nih.gov Studies involving incubations with human hepatocytes and analyses of serum samples have revealed that glucuronidation is the primary biotransformation pathway for DMA. nih.gov Specifically, LC-HRMS analysis identified DMA-glucuronide (DMA-G) as the major metabolite. nih.govresearchgate.net A minor metabolite, the androstenedione (B190577) analog of DMA, was also detected in hepatocyte incubations. nih.govresearchgate.net
The process of metabolite identification using LC-HRMS often involves a targeted data-dependent metabolomics approach. researchgate.net Initially, a list of potential metabolites is generated based on known metabolic pathways of structurally similar compounds, such as testosterone (B1683101). researchgate.net The LC-HRMS instrument is then programmed to screen for these predicted metabolites. researchgate.net The high mass accuracy of the system allows for the determination of the elemental composition of potential metabolites, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. mdpi.com
In studies of this compound, a targeted data-dependent metabolomics approach was used to screen for predicted metabolites. researchgate.net This involved generating a list of structurally feasible metabolites based on the testosterone metabolic profile. researchgate.net The LC-HRMS analysis of human hepatocyte and serum samples confirmed that glucuronidation is the major metabolic pathway for DMA. nih.gov
Table 1: Identified Metabolites of this compound
| Metabolite | Matrix Detected | Significance |
| This compound-glucuronide (DMA-G) | Human Hepatocytes, Serum | Major metabolite nih.govresearchgate.net |
| Androstenedione analog of DMA | Human Hepatocytes | Minor metabolite nih.govresearchgate.net |
Quantitative Analysis Techniques for this compound and its Metabolites
Accurate quantification of this compound and its metabolites is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering high sensitivity and specificity. oup.comresearchgate.net
For the quantification of DMA in human serum, a method involving LC-MS/MS has been developed and validated. oup.com This method demonstrated linearity with a high correlation coefficient (r² = 0.9956) and acceptable accuracy at various quality control concentrations. nih.gov The lower limit of quantification (LLOQ) for DMA was established at 0.5 ng/mL. oup.comresearchgate.net A stable isotope-labeled internal standard, such as DMA-d5, is typically used to ensure the precision and accuracy of the quantification. nih.gov
The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. nih.gov
Table 2: LC-MS/MS Method Validation Parameters for DMA Quantification
| Parameter | Result |
| Linearity (r²) | 0.9956 nih.gov |
| Accuracy (Low QC, 0.8 ng/mL) | 97% nih.gov |
| Accuracy (Medium QC, 6.25 ng/mL) | 112% nih.gov |
| Accuracy (High QC, 12.5 ng/mL) | 106% nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL nih.gov |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL nih.gov |
Due to the commercial unavailability of a DMA-G standard, a surrogate standard method has been employed for its analysis in in vitro and serum samples. nih.gov This approach uses the response ratio of a structurally similar compound and its glucuronide, such as testosterone and testosterone glucuronide, to estimate the concentration of DMA-G. nih.gov
Sample Preparation and Extraction Techniques for In Vitro and Ex Vivo Metabolic Characterization
Effective sample preparation is a critical prerequisite for reliable LC-HRMS and LC-MS/MS analysis, aiming to remove interfering substances and concentrate the analytes of interest. slideshare.netmdpi.com The choice of technique depends on the biological matrix and the specific goals of the study. slideshare.net
For the in vitro characterization of this compound metabolism in human hepatocytes, a common procedure involves incubation followed by quenching the reaction with a cold organic solvent like acetonitrile (B52724) containing formic acid. nih.gov This step precipitates proteins and extracts the metabolites. nih.govmdpi.com The sample is then centrifuged, and the supernatant is diluted with water before being injected into the LC system. nih.gov
In ex vivo studies involving human serum samples for metabolite characterization, a similar protein precipitation method is used. nih.govslideshare.net Pooled serum samples from various time points after administration are mixed with ice-cold acetonitrile containing an internal standard. nih.gov Following vortexing and centrifugation, the supernatant is collected, diluted, and analyzed by LC-HRMS. nih.gov For quantitative analysis of DMA in serum, a simple dilution of the serum with water followed by the addition of an internal standard and subsequent protein precipitation can be employed. nih.gov
Common sample preparation techniques include:
Protein Precipitation: Widely used for serum and plasma samples, typically with acetonitrile or methanol, to remove proteins that can interfere with the analysis. nih.govmdpi.com
Liquid-Liquid Extraction (LLE): A method to separate compounds based on their differential solubilities in two immiscible liquids. slideshare.net
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate analytes from a liquid sample, offering a more selective cleanup than protein precipitation. slideshare.netmdpi.com
The selection of the appropriate extraction method is crucial for achieving the desired sensitivity and accuracy in the analysis of this compound and its metabolites. mdpi.com
Molecular and Cellular Mechanisms of Dimethandrolone Action
Detailed Molecular Interactions with Androgen and Progesterone (B1679170) Receptor Ligand Binding Domains
The biological activity of Dimethandrolone is initiated by its binding to the ligand-binding domains (LBDs) of the androgen and progesterone receptors. drugbank.comebi.ac.uk The LBD is a highly structured region within the receptor that forms a hydrophobic pocket to accommodate the steroid ligand. nih.govplos.org The binding of a ligand like DMA induces critical conformational changes in the LBD, a prerequisite for subsequent receptor dimerization and interaction with DNA and co-regulator proteins. plos.orgnih.gov
In vitro receptor binding studies have quantified the affinity of DMA for these receptors. It demonstrates a potent interaction with the androgen receptor and a significant, though lesser, affinity for the progesterone receptor. nih.govresearchgate.net Research using recombinant rat androgen receptor LBD showed that DMA binds with high affinity. oup.com Similarly, DMA and related 19-norandrogens were found to bind with high affinity to both rabbit uterine PR and recombinant human PR-A and PR-B isoforms. oup.comoup.com In contrast, C-19 androgens and the 11α-methyl stereoisomer of DMA displayed minimal to negligible binding to the progesterone receptor, highlighting the stereospecificity of the interaction. oup.comoup.com
The binding affinity of DMA relative to endogenous hormones has been a key area of investigation.
| Receptor | Reference Ligand | Relative Binding Affinity of DMA | Source |
|---|---|---|---|
| Androgen Receptor (AR) | Testosterone (B1683101) | 400% | researchgate.net |
| Progesterone Receptor (PR) | Progesterone | 18% | researchgate.net |
Downstream Signaling Cascade Activation and Pathway Modulation
Upon binding DMA, the AR and PR initiate intracellular signaling cascades. The primary mechanism is the classical genomic pathway, where the ligand-receptor complex acts as a ligand-activated nuclear transcription factor. bioscientifica.com After DMA binds to the unliganded receptor, which may reside in a cytoplasmic multichaperone complex, the receptor undergoes a conformational change, dissociates from the chaperones, dimerizes, and translocates into the nucleus. plos.orgbioscientifica.com Inside the nucleus, the dimer binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes, thereby activating or inhibiting gene transcription. mdpi.compreprints.org
In addition to this classical pathway, androgens can also trigger rapid, non-genomic signaling pathways. mdpi.compreprints.org This involves a subpopulation of AR located at the cell membrane. preprints.org Binding of an androgen to this membrane-associated AR can lead to the activation of kinase cascades, such as the Src/MAPK pathway, which in turn can phosphorylate and activate other transcription factors. mdpi.compreprints.org While specific studies on DMA's role in non-genomic signaling are limited, its potent androgenic nature suggests it is capable of activating the full spectrum of androgen-dependent signaling cascades. The simultaneous activation of PR-mediated pathways further modulates the cellular response, contributing to effects such as the potent suppression of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govoup.commdpi.com
Transcriptional Regulation and Gene Expression Profiles
The ultimate function of DMA's interaction with AR and PR is the regulation of gene expression. redlara.comwikipedia.org The binding of the DMA-receptor complex to HREs on DNA recruits the cellular transcription machinery to modulate the rate at which specific genes are transcribed into messenger RNA (mRNA). embopress.org This modulation of gene expression profiles underlies the physiological effects of the compound.
In vitro transactivation assays have confirmed DMA's ability to potently stimulate transcription via both AR and PR. In studies using CV-1 cells co-transfected with a human androgen receptor expression vector and a luciferase reporter plasmid, DMA was shown to be a potent stimulator of AR-mediated transcription. oup.com Similarly, in T47DCO human breast cancer cells, which are rich in progesterone receptors, DMA stimulated the transcription of a reporter gene under the control of a progestin-responsive element. oup.comoup.com The potency of DMA in these assays was comparable to that of the potent synthetic progestin promegestone (B1679184) (R5020). oup.comoup.com This transcriptional activation was effectively blocked by antiprogestins, confirming the PR-mediated nature of the effect. oup.com
| Cell Line | Receptor Studied | Assay Type | Finding | Source |
|---|---|---|---|---|
| CV-1 | Human Androgen Receptor (AR) | Luciferase Reporter Assay | Potently stimulated AR-mediated transcription with an EC50 of approximately 10⁻¹⁰–10⁻⁹ M. | oup.com |
| T47DCO | Progesterone Receptor (PR) | Luciferase Reporter Assay | Stimulated PR-mediated transcription to the same extent as the potent progestin R5020. | oup.comoup.com |
The specific set of genes regulated by DMA in different tissues would be expected to be a composite of both androgen-responsive and progesterone-responsive genes. While comprehensive gene expression profiles for DMA are a subject of ongoing research, the data indicates that it acts as a potent regulator of canonical AR and PR target genes. oup.comaacrjournals.org
Conceptual Frameworks and Future Research Perspectives for Dimethandrolone
Development of Novel Research Tools and Molecular Probes based on Dimethandrolone Scaffold
The unique pharmacological profile of the this compound scaffold presents significant opportunities for the development of novel research tools and molecular probes to investigate steroid hormone pathways. oup.com Its high-affinity, dual binding to androgen and progesterone (B1679170) receptors, coupled with its metabolic stability, makes it a valuable template for designing specific chemical instruments to explore complex biological systems. oup.comnih.gov
The development of targeted fluorescent molecular probes is an emerging paradigm in cell biology and diagnostics. rsc.org A molecular scaffold like this compound's, which has a constrained conformation and known high-affinity interactions with specific protein targets (AR and PR), could be modified to incorporate a fluorophore. Such a probe would enable researchers to visualize the subcellular localization and trafficking of these receptors in real-time, providing insights into their dynamic regulation. The structural rigidity and specificity of the this compound core could help ensure that the probe's binding characteristics remain focused on the intended receptors.
Furthermore, the this compound structure can be used to create libraries of derivative compounds through synthetic modification. rsc.org These libraries can be screened to identify molecules with even greater receptor specificity or to develop selective antagonists. By systematically altering functional groups on the steroid nucleus, researchers can dissect the structural requirements for AR versus PR binding and activation, leading to the creation of highly selective agonists or antagonists that can be used to probe the distinct physiological roles of each receptor. oup.com
A tangible application of this compound as a research tool has already emerged from its metabolic studies. Research has identified that this compound is a selective and sensitive substrate for the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17), which is highly polymorphic in humans. nih.govresearchgate.net This specificity suggests that this compound could be developed and utilized as a clinical probe to assess UGT2B17 activity in vivo. researchgate.net Such a tool would be invaluable for pharmacogenetic studies, helping to predict how individuals will metabolize a wide range of drugs and endogenous compounds cleared by this specific enzyme. researchgate.net
Unveiling Complex Biological Interactions in Diverse Preclinical Systems
Preclinical studies in various animal models have been instrumental in elucidating the complex biological interactions of this compound. These investigations have primarily utilized castrated rodent and rabbit models to characterize its androgenic and gonadotropin-suppressive effects.
In castrated rat bioassays, orally administered this compound undecanoate (DMAU), the prodrug of this compound, demonstrated potent androgenic activity. oup.comnih.gov Studies showed that DMAU was effective in maintaining or stimulating the weight of androgen-dependent tissues like the levator ani muscle and the prostate gland. nih.govresearchgate.net One study noted that oral DMA has the same potency as methyltestosterone (B1676486) in stimulating ventral prostate weight but is five times more potent in stimulating the levator ani muscle, indicating strong anabolic activity. nih.govresearchgate.net
Preclinical research in both rats and rabbits has consistently shown that DMAU effectively suppresses gonadotropins. nih.govresearchgate.netfrontiersin.org A single subcutaneous dose of DMAU in rats produced prolonged androgenic activity and suppression of LH, with sustained circulating levels of active DMA. oup.comnih.gov In adult male rabbits of proven fertility, daily oral administration of DMAU led to a dose-dependent decrease in sperm counts, inducing infertility. escrh.euresearchgate.net These effects were reversible upon cessation of treatment. researchgate.net The dual androgenic and progestational activities are credited with these robust effects on suppressing spermatogenesis while maintaining other androgenic functions. oup.comoup.com These preclinical findings provided the foundational evidence supporting the investigation of DMAU as a potential male hormonal contraceptive. oup.comnih.gov
Summary of this compound Effects in Preclinical Models
| Preclinical Model | Compound Administered | Key Biological Interactions Observed | Reference |
|---|---|---|---|
| Castrated Male Rats | DMAU (oral/sc) / DMA (oral) | Potent androgenic and anabolic activity (stimulation of levator ani muscle). nih.govresearchgate.net Maintained prostate and seminal vesicle weights. researchgate.net Prolonged suppression of Luteinizing Hormone (LH). oup.comnih.gov | oup.comnih.govnih.govresearchgate.netresearchgate.net |
| Adult Male Rabbits | DMAU (oral) | Dose-dependent suppression of sperm counts, leading to reversible infertility. escrh.euresearchgate.net Effective suppression of spermatogenesis. frontiersin.org | frontiersin.orgescrh.euresearchgate.net |
| Nonhuman Primates | DMAU | Effectively and reversibly suppressed gonadotropins and spermatogenesis while maintaining physiologic androgenic effects. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Computational and In Silico Approaches to Predict Structure-Activity Relationships and Metabolism
Computational and in silico methods are integral to modern drug development, allowing for the prediction of a compound's metabolic fate and its structure-activity relationships (SAR). researchgate.netnih.gov For a steroid like this compound, these approaches can accelerate research by screening virtual compound libraries, predicting metabolic pathways, and modeling receptor-ligand interactions to guide the synthesis of more potent and selective molecules. researchgate.netnih.gov
The metabolism of this compound has been elucidated using a combination of in vitro laboratory techniques and advanced analytical methods, which can be complemented by in silico prediction. nih.gov The primary metabolic pathway for this compound is glucuronidation, a Phase II transformation. nih.gov Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of samples from human hepatocyte incubations identified DMA-glucuronide as the major metabolite. nih.govresearchgate.net This finding was confirmed in human serum samples following oral administration of DMAU, where DMA-glucuronide was detected at levels over 100-fold higher than the parent compound, DMA, confirming that glucuronidation is the main elimination mechanism. researchgate.net In silico metabolism prediction tools, which simulate reactions like oxidation, reduction, and conjugation (including glucuronidation), are increasingly used to generate lists of potential metabolites for novel compounds, guiding subsequent analytical work. nih.govfrontiersin.org For this compound, these tools would predict glucuronidation as a highly probable pathway based on its steroidal structure with an available hydroxyl group.
In silico approaches are also critical for understanding the structure-activity relationships that govern this compound's dual binding to the androgen and progesterone receptors. nih.gov Key computational techniques include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, QSAR could be used to predict how modifications at various positions on the steroid ring (e.g., at the C7α or C11β positions) would impact binding affinity and agonist potency at both AR and PR. researchgate.net
Molecular Docking: This technique predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein. mdpi.com Docking simulations of this compound within the ligand-binding domains of the AR and PR can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its high-affinity binding. nih.gov These models can explain why this compound is a potent agonist and can be used to virtually screen new derivatives for enhanced or more selective activity. mdpi.com
These computational methods help decode complex structure-multiple activity relationships, facilitating the rational design of new molecules with optimized pharmacological profiles. nih.gov
Broader Implications for Research in Steroid Hormone Receptor Biology and Endocrine Systems
The study of this compound has broader implications that extend beyond its development as a potential therapeutic agent, offering valuable insights into fundamental steroid hormone receptor biology and the functioning of endocrine systems. Its unique combination of properties makes it a powerful chemical tool to dissect complex physiological pathways.
This compound's dual agonism at both androgen and progesterone receptors provides a unique model for studying the interplay between these two signaling systems, particularly in males. wikipedia.orgoup.com The role of the progesterone receptor in male physiology is not as well understood as the androgen receptor's. Using a single compound that activates both allows researchers to investigate the integrated effects on the hypothalamic-pituitary-gonadal axis and spermatogenesis. wikipedia.orgresearchgate.net This can help clarify the specific contributions of PR activation to gonadotropin suppression and testicular function. oup.com
Furthermore, this compound's resistance to aromatization and 5α-reduction provides a "clean" androgenic signal, free from the confounding effects of conversion to estrogens or DHT. oup.comresearchgate.net This is critically important for research aimed at separating the physiological effects of androgens from those of estrogens in various tissues. For example, in studies of bone, muscle, and metabolic function, administering this compound can help isolate the direct effects mediated by the androgen receptor, as it suppresses endogenous testosterone (B1683101) and, consequently, estradiol (B170435) production without providing an estrogenic metabolite. nih.govresearchgate.net This allows for a clearer understanding of how androgens and estrogens differentially regulate these systems.
The development of this compound also informs the broader field of selective receptor modulator design. mdpi.com Understanding how the specific structural modifications of this compound (the 7α and 11β methyl groups) confer its unique profile of potent dual agonism and metabolic stability provides a blueprint for medicinal chemists. wikipedia.org This knowledge can be applied to design future generations of steroid receptor modulators with tailored activity—for instance, compounds that are highly tissue-selective or that possess a specific desired ratio of androgenic to progestational activity. Such research contributes to the overarching goal of creating more effective and targeted therapies for a range of endocrine-related conditions. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
